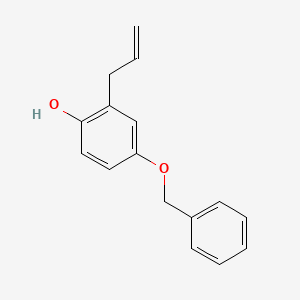
2-Allyl-4-benzyloxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyl-4-benzyloxyphenol is an organic compound belonging to the phenol family. It is characterized by the presence of an allyl group at the second position and a benzyloxy group at the fourth position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-benzyloxyphenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 2-allylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4-benzyloxyphenol undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding phenol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of alkylated or acylated phenols.
Scientific Research Applications
2-Allyl-4-benzyloxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Allyl-4-benzyloxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the allyl group.
2-Allylphenol: Similar structure but lacks the benzyloxy group
Uniqueness
2-Allyl-4-benzyloxyphenol is unique due to the presence of both allyl and benzyloxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-phenylmethoxy-2-prop-2-enylphenol |
InChI |
InChI=1S/C16H16O2/c1-2-6-14-11-15(9-10-16(14)17)18-12-13-7-4-3-5-8-13/h2-5,7-11,17H,1,6,12H2 |
InChI Key |
OTDIEZPDMZBEEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
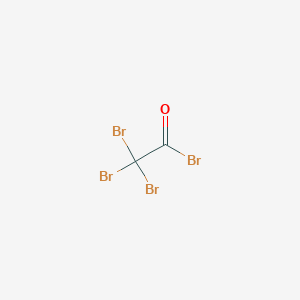
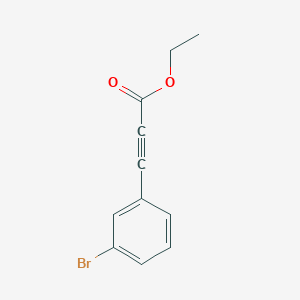
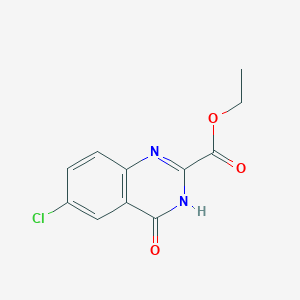
![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)
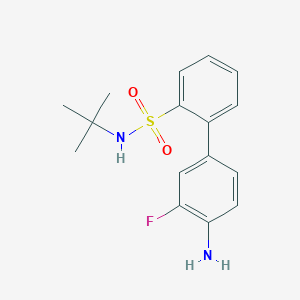
![2-[(4-Fluorophenyl)methyl]morpholine](/img/structure/B8690630.png)
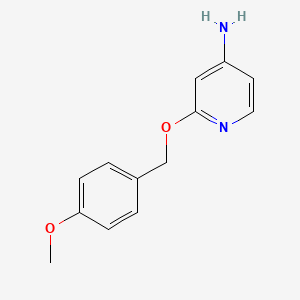
![4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine](/img/structure/B8690652.png)
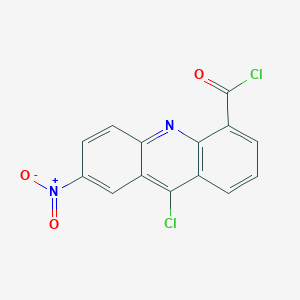
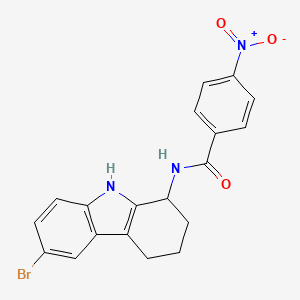
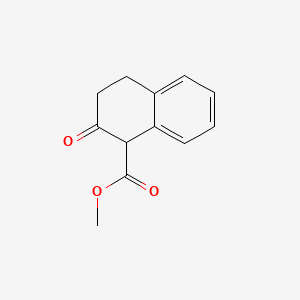
![[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)
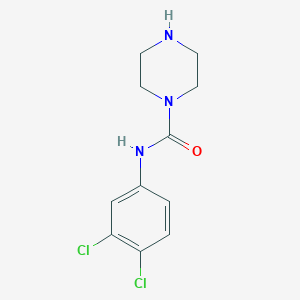
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)
